Cas no 2094328-39-7 (N-[[4-(1H-Pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide)
![N-[[4-(1H-Pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide structure](https://www.kuujia.com/scimg/cas/2094328-39-7x500.png)
N-[[4-(1H-Pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- N-[[4-(1H-Pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide
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- Inchi: 1S/C14H15N3O/c1-2-14(18)15-10-12-4-6-13(7-5-12)11-17-9-3-8-16-17/h2-9H,1,10-11H2,(H,15,18)
- InChI Key: URLKRVJGNHXJLO-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=C(CN2C=CC=N2)C=C1)(=O)C=C
Experimental Properties
- Density: 1.10±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 499.7±45.0 °C(Predicted)
- pka: 14.29±0.46(Predicted)
N-[[4-(1H-Pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6636683-0.05g |
N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide |
2094328-39-7 | 95.0% | 0.05g |
$246.0 | 2025-03-13 | |
1PlusChem | 1P02AF4B-50mg |
N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide |
2094328-39-7 | 90% | 50mg |
$356.00 | 2023-12-19 |
N-[[4-(1H-Pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide Related Literature
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on N-[[4-(1H-Pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide
Professional Introduction to N-[[4-(1H-Pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide (CAS No. 2094328-39-7)
N-[[4-(1H-Pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide, with the CAS number 2094328-39-7, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in pharmaceutical development and molecular biology studies. The unique arrangement of functional groups within its structure, including the 1H-pyrazol-1-ylmethyl moiety and the phenyl ring, makes it a versatile candidate for further exploration.
The compound's structure is composed of several key elements that contribute to its reactivity and interaction with biological systems. The presence of the amide group (-CONH-) and the double bond in the propenamide moiety (-CH=CHCONH-) suggests potential for various chemical transformations and biological activities. These features are particularly relevant in the context of drug design, where such structural motifs are often employed to enhance binding affinity and selectivity.
In recent years, there has been a growing interest in molecules that incorporate pyrazole derivatives due to their wide range of biological activities. Pyrazole-based compounds are known for their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial agents. The specific substitution pattern in N-[[4-(1H-pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide, particularly the 4-(1H-pyrazol-1-ylmethyl)phenyl group, positions it as a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the phenyl ring and the pyrazole moiety creates a surface that can interact with various biological targets. This dual functionality makes it an attractive candidate for designing molecules that can modulate multiple pathways simultaneously. Such multi-target interactions are increasingly recognized as a key strategy in developing effective therapeutics.
Recent studies have highlighted the importance of understanding the structural features that contribute to biological activity. Computational modeling and experimental techniques have been employed to elucidate how these features influence interactions with biological targets. In the case of N-[[4-(1H-pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide, computational studies have suggested that the presence of the amide group and the double bond can significantly enhance binding affinity to certain protein targets.
The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in materials science, particularly in the development of novel polymers and coatings. The ability to incorporate such functional groups into larger molecular frameworks can lead to materials with enhanced properties, such as improved stability or biodegradability.
Furthermore, the synthesis of N-[[4-(1H-pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide presents an interesting challenge for synthetic chemists. The need to accurately introduce and position each functional group requires careful planning and execution. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater precision, opening up new possibilities for molecular design.
The compound's role in academic research is also noteworthy. It serves as a valuable tool for studying fundamental principles in chemistry and biology. By examining how this molecule interacts with different systems, researchers can gain insights into broader scientific questions. This interdisciplinary approach is essential for advancing our understanding of complex biological processes.
In conclusion, N-[[4-(1H-pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide (CAS No. 2094328-39-7) is a multifaceted compound with significant potential in various fields. Its unique structural features make it an attractive candidate for drug discovery, materials science, and academic research. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in advancing scientific knowledge and developing new technologies.
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